4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride
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Overview
Description
4-(Difluoromethyl)-2-azabicyclo[211]hexane-1-carboxylic acid hydrochloride is a synthetic compound known for its unique bicyclic structure
Preparation Methods
The synthesis of 4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride typically involves a series of chemical reactions starting from readily available precursors. One common method involves the [2+2] cycloaddition of 1,5-dienes using photochemistry . This reaction is followed by various derivatization steps to introduce the difluoromethyl and azabicyclo groups. Industrial production methods may involve scaling up these reactions using specialized equipment and optimizing reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride has several applications in scientific research:
Biology: This compound can be used to study the effects of difluoromethyl and azabicyclo groups on biological systems, including enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the azabicyclo structure provides conformational rigidity, which can improve selectivity and potency . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride can be compared with other similar compounds such as:
4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid: This compound has an oxygen atom in place of the nitrogen atom, which can affect its chemical reactivity and biological activity.
Bicyclo[2.1.1]hexane derivatives: These compounds share the same bicyclic core but differ in the substituents attached, leading to variations in their properties and applications.
The uniqueness of this compound lies in its combination of the difluoromethyl and azabicyclo groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H10ClF2NO2 |
---|---|
Molecular Weight |
213.61 g/mol |
IUPAC Name |
4-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H9F2NO2.ClH/c8-4(9)6-1-7(2-6,5(11)12)10-3-6;/h4,10H,1-3H2,(H,11,12);1H |
InChI Key |
ODMQMUHHOHWTIK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(NC2)C(=O)O)C(F)F.Cl |
Origin of Product |
United States |
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